HhAntag vs Cyclopamine: 10-Fold Enhanced Potency in Hedgehog Pathway Inhibition
HhAntag demonstrates approximately 10-fold greater potency than the natural product SMO antagonist cyclopamine in suppressing Hh pathway activity . In cellular assays across multiple pancreatic cancer cell lines, HhAntag exhibited specific IC50 values including 30 µM in AsPC-1 cells, 5.4 µM in BXPC-3 cells, and 5.8 µM in CFPAC cells . Overall cellular sensitivity to HhAntag ranges from ~2 µM to >30 µM across a broad panel of Hh pathway-sensitive cell lines .
| Evidence Dimension | Potency in suppressing Hedgehog pathway activity |
|---|---|
| Target Compound Data | IC50: 2 µM to >30 µM (cell line-dependent); specific IC50 values: 30 µM (AsPC-1), 5.4 µM (BXPC-3), 5.8 µM (CFPAC) |
| Comparator Or Baseline | Cyclopamine (natural product SMO antagonist) |
| Quantified Difference | 10-fold more potent than cyclopamine |
| Conditions | 72-hour treatment; Hedgehog signaling pathway-sensitive cancer cell lines |
Why This Matters
The 10-fold potency advantage over cyclopamine reduces the required compound quantity per experiment, lowering procurement costs and enabling studies where cyclopamine's potency is insufficient.
